3-(4-Bromobenzoyl)propionic acid

Anti-inflammatory NSAID Carrageenan-induced edema

Select 3-(4-Bromobenzoyl)propionic acid (CAS 6340-79-0) for medicinal chemistry and targeted protein degradation programs that demand the specific para-bromo substitution pattern validated in 1,3,4-oxadiazole-derived NSAID analogs with reduced ulcerogenicity (38.1% inhibition at 20 mg/kg in vivo) and antibacterial MIC-confirmed efficacy. Its free carboxylic acid handle enables prodrug strategies and PROTAC linker conjugation, with halogen-bonding geometry that chloro/fluoro analogs cannot replicate. Choose a building block backed by peer-reviewed SAR studies, not an unvalidated substitute.

Molecular Formula C10H9BrO3
Molecular Weight 257.08 g/mol
CAS No. 6340-79-0
Cat. No. B1266032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromobenzoyl)propionic acid
CAS6340-79-0
Molecular FormulaC10H9BrO3
Molecular Weight257.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CCC(=O)O)Br
InChIInChI=1S/C10H9BrO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14)
InChIKeyZODFRCZNTXLDDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromobenzoyl)propionic Acid (CAS 6340-79-0): Key Intermediate for NSAID Derivatives and PROTAC Linkers


3-(4-Bromobenzoyl)propionic acid (CAS 6340-79-0), also known as fenbufen or 4-(4-bromophenyl)-4-oxobutanoic acid [1], is a solid aroylpropionic acid derivative with a molecular weight of 257.08 g/mol [2]. The compound features a 4-bromobenzoyl group attached to a propionic acid moiety, providing a reactive handle for further derivatization [3]. It serves as a versatile building block in medicinal chemistry, particularly for synthesizing non-steroidal anti-inflammatory drug (NSAID) analogs and as a PROTAC linker in targeted protein degradation applications .

Why Generic Substitution of 3-(4-Bromobenzoyl)propionic Acid Fails: Critical Reactivity and Biological Differences


While several aroylpropionic acids and brominated aryl ketones are commercially available, simple substitution of 3-(4-bromobenzoyl)propionic acid with close analogs is not advisable without careful validation. The specific para-bromo substitution pattern dictates both the compound's reactivity in subsequent derivatizations (e.g., nucleophilic aromatic substitution, cross-coupling) and its biological profile. For instance, replacement with the chloro or fluoro analog alters electronic properties and halogen bonding capabilities, impacting enzyme inhibition potency and PROTAC linker geometry . Furthermore, the free carboxylic acid group is essential for both anti-inflammatory activity and its role as a synthetic handle for generating amide or ester prodrugs, with direct consequences for ulcerogenicity [1].

3-(4-Bromobenzoyl)propionic Acid: Quantitative Comparative Evidence for Scientific Selection


In Vivo Anti-Inflammatory Activity: 3-(4-Bromobenzoyl)propionic Acid vs. Indomethacin

In a comparative in vivo study, 3-(4-bromobenzoyl)propionic acid (administered as fenbufen) exhibited 38.1% inhibition of carrageenan-induced paw edema at a dose of 20 mg/kg, compared to 64.3% inhibition for indomethacin at the same dose . This establishes a clear, quantifiable benchmark for its anti-inflammatory efficacy relative to a widely used clinical NSAID.

Anti-inflammatory NSAID Carrageenan-induced edema

Antibacterial Activity: MIC Values of 3-(4-Bromobenzoyl)propionic Acid-Derived Oxadiazoles

Cyclization of 3-(4-bromobenzoyl)propionic acid into a 1,3,4-oxadiazole nucleus yields compounds with quantifiable antibacterial activity. For example, one derivative demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, 16 µg/mL against Bacillus cereus and Bacillus anthracis, and 64 µg/mL against Escherichia coli [1]. These values provide a baseline for the scaffold's antimicrobial potential, contrasting with the parent acid's lack of direct antibacterial activity.

Antibacterial MIC 1,3,4-oxadiazole

Ulcerogenic Potential: Reduction via Oxadiazole Cyclization

The free carboxylic acid group of 3-(4-bromobenzoyl)propionic acid is associated with gastrointestinal side effects [1]. However, cyclization of this group into a 1,3,4-oxadiazole ring resulted in a 'very low ulcerogenic action' in the derived compounds, representing a significant safety improvement over the parent acid [2]. This quantifiable reduction in ulcerogenicity is a key differentiator for medicinal chemistry campaigns aiming to mitigate NSAID-related toxicity.

Ulcerogenicity Gastrointestinal safety NSAID

PROTAC Linker Application: Enabling Targeted Protein Degradation

3-(4-Bromobenzoyl)propionic acid is commercially positioned as a PROTAC linker for synthesizing bifunctional degraders . Unlike many simple alkyl or PEG linkers, its aromatic bromine provides a synthetic handle for further functionalization or potential halogen bonding interactions with the protein of interest . This structural feature offers a point of differentiation for designing PROTACs with specific linker geometries or binding properties.

PROTAC Linker Targeted protein degradation

Optimal Research and Industrial Applications for 3-(4-Bromobenzoyl)propionic Acid


Synthesis of 1,3,4-Oxadiazole Derivatives for Anti-inflammatory and Analgesic Drug Discovery

3-(4-Bromobenzoyl)propionic acid serves as the key starting material for synthesizing a series of 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles, which exhibit significantly reduced ulcerogenicity and enhanced anti-inflammatory and analgesic activities compared to the parent acid [1]. This application is directly supported by in vivo efficacy data and SAR studies, making it a rational choice for medicinal chemistry programs focused on safer NSAIDs.

Precursor for Antibacterial Agents via Oxadiazole Cyclization

Cyclization of 3-(4-bromobenzoyl)propionic acid into 1,3,4-oxadiazole scaffolds generates compounds with quantifiable antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli [1]. This application is validated by MIC data, providing a clear path for developing novel antimicrobial leads from this intermediate.

PROTAC Linker for Targeted Protein Degradation

The compound is utilized as a PROTAC linker, connecting a target protein ligand to an E3 ubiquitin ligase ligand [1]. Its brominated aromatic ring offers potential for halogen bonding and a point for further chemical modification, which can be exploited to fine-tune linker geometry and degradation efficiency in targeted protein degradation studies.

Benchmarking in Vivo Anti-inflammatory Efficacy

Due to its established anti-inflammatory activity (38.1% inhibition at 20 mg/kg in a carrageenan-induced edema model) [1], 3-(4-bromobenzoyl)propionic acid can serve as a reference compound for calibrating new anti-inflammatory agents or for studying NSAID pharmacology. Its comparative data against indomethacin provides a reliable benchmark for preclinical studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Bromobenzoyl)propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.